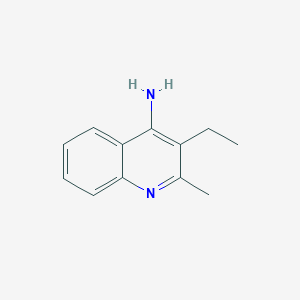

3-Ethyl-2-methylquinolin-4-amine

Descripción general

Descripción

3-Ethyl-2-methylquinolin-4-amine is a chemical compound with the molecular formula C12H14N2. It is a type of quinoline, a class of compounds that are widely used in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

Quinolines can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline derivatives often involves the use of catalytic systems, metal-free ionic liquid mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The ethyl and methyl groups are attached to the quinoline core, and the amine group (-NH2) is attached to the 4-position of the quinoline ring.Chemical Reactions Analysis

Quinolines, including this compound, can undergo a variety of chemical reactions. They can act as bases, forming salts when reacting with acids . They can also undergo various transformations due to the presence of the double ring structure and a nitrogen atom .Physical and Chemical Properties Analysis

Amines, such as this compound, have the ability to act as weak organic bases. They can accept a proton from water to form substituted ammonium ions and hydroxide ions . The physical properties of amines depend on the extent of substitution at the nitrogen atom .Aplicaciones Científicas De Investigación

Mass Spectrometry Applications

Quinoline derivatives, including those related to "3-Ethyl-2-methylquinolin-4-amine," have been utilized in mass spectrometry to enhance the detection of N-linked carbohydrates. Harvey (2000) explored the electrospray and collision-induced dissociation fragmentation of N-linked glycans derivatized with various amines, including 3-aminoquinoline, revealing that derivatives influence the fragmentation pattern and ion signal strengths in mass spectrometry analyses (Harvey, 2000).

Pharmaceutical Research

Quinoline derivatives have been investigated for their potential as pharmaceutical agents. Kasai et al. (2012) developed novel melanin-concentrating hormone receptor 1 (hMCHR1) antagonists based on the 3-aminomethylquinoline structure, aiming to reduce associated liabilities with the human ether-a-go-go-related gene (hERG) K(+) channel inhibition (Kasai et al., 2012).

Synthetic Methodologies

The synthesis of quinoline derivatives through eco-friendly and sustainable methods has been a focus of recent research. Siddiqui and Khan (2014) reported an efficient protocol for synthesizing quinolinyl alkenes via Knoevenagel condensation, demonstrating a green approach to quinoline synthesis (Siddiqui & Khan, 2014).

Enzyme Inhibition Studies

Quinazolinone derivatives, which share a structural similarity with quinoline compounds, have been studied for their enzyme inhibition properties. Tokalı et al. (2021) synthesized and evaluated a series of quinazolinone derivatives for their inhibitory activity against various metabolic enzymes, providing insights into the potential therapeutic applications of these compounds (Tokalı et al., 2021).

Material Science Applications

In material science, quinoline derivatives have been explored for their sensing properties. Hazra et al. (2018) synthesized two positional isomers of quinoline-based compounds and compared their fluorescence sensing properties for Al3+ and Zn2+ ions, highlighting the utility of quinoline derivatives in developing sensitive and selective chemical sensors (Hazra et al., 2018).

Mecanismo De Acción

Target of Action

Quinoline-based compounds, which include 3-ethyl-2-methylquinolin-4-amine, are known to have diverse therapeutic profiles . They are used in the synthesis of various bioactive compounds and play a major role in medicinal chemistry .

Mode of Action

Quinoline amines, a group that includes this compound, have been found to interact with the pi3k/akt/mtor pathway proteins . This interaction could potentially lead to changes in cell proliferation and apoptosis .

Biochemical Pathways

This compound affects the PI3K/AKT/mTOR pathway . This pathway plays a role in multiple cancers by regulating apoptosis and cell proliferation

Pharmacokinetics

It is noted that all compounds in a series of 2-chloro n-substituted amino quinolines, which include this compound, are predicted to satisfy the adme profile . This suggests that this compound may have suitable bioavailability.

Result of Action

One of the compounds in the same series, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active against a non-small cell lung cancer cell line, a549, with an inhibition concentration value of (ic50) 294 μM .

Safety and Hazards

While specific safety data for 3-Ethyl-2-methylquinolin-4-amine was not found, it’s important to handle all chemical compounds with care. For example, a related compound, Triethylamine, is classified as highly flammable and harmful if swallowed. It is also toxic in contact with skin or if inhaled, and it causes severe skin burns and eye damage .

Direcciones Futuras

Quinoline derivatives, including 3-Ethyl-2-methylquinolin-4-amine, continue to be an area of active research due to their diverse biological activities and potential applications in medicinal chemistry . Future research may focus on developing new synthesis methods, investigating new biological activities, and improving the existing synthetic methods .

Análisis Bioquímico

Biochemical Properties

Quinoline derivatives have been shown to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 3-Ethyl-2-methylquinolin-4-amine is not well-defined. Quinoline derivatives can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

Future in vitro or in vivo studies could provide valuable insights into these aspects .

Dosage Effects in Animal Models

Studies on related compounds suggest that dosage can influence the observed effects

Metabolic Pathways

The metabolic pathways involving this compound are not well-characterized. Quinoline derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors

Propiedades

IUPAC Name |

3-ethyl-2-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-3-9-8(2)14-11-7-5-4-6-10(11)12(9)13/h4-7H,3H2,1-2H3,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKKWPIMYWGJBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2N=C1C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

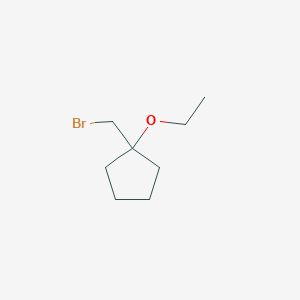

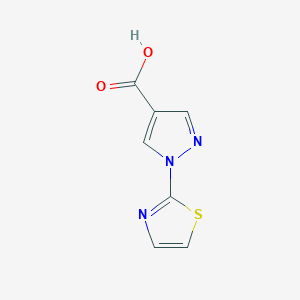

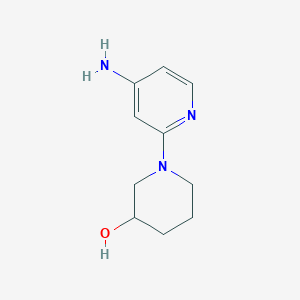

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B1527263.png)

![2-[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B1527266.png)

![[2-(4-chloro-1H-pyrazol-1-yl)-6-methylpyridin-3-yl]methanamine](/img/structure/B1527269.png)

![2-{[2-(Dimethylamino)-2-methylpropyl]amino}cyclopentan-1-ol](/img/structure/B1527270.png)

amine](/img/structure/B1527275.png)

![Ethyl 2-[3-(trifluoromethyl)benzoyl]butanoate](/img/structure/B1527277.png)

![N-[(2-methoxyphenyl)methyl]-2-phenylcyclopropan-1-amine](/img/structure/B1527280.png)

![2-[(3-Hydroxypropyl)amino]propanenitrile](/img/structure/B1527282.png)

![4-(Chloromethyl)-2-[1-(2-methylpropoxy)ethyl]-1,3-thiazole](/img/structure/B1527283.png)